molecular formula C4H4ClN3O4S B1525029 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride CAS No. 101257-84-5

1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride

Cat. No.: B1525029
CAS No.: 101257-84-5
M. Wt: 225.61 g/mol
InChI Key: HPQGYIQIVWZUCN-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride (: 101257-84-5 , Molecular Formula: C 4 H 4 ClN 3 O 4 S , Molecular Weight: 225.61 ) is a specialized heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. The compound features a sulfonyl chloride group, a highly reactive functionality that acts as an electrophile, enabling facile sulfonamide bond formation with nucleophiles such as amines . This reactivity is markedly enhanced by the presence of the strong electron-withdrawing nitro group on the imidazole ring, which increases the electrophilicity of the sulfonyl chloride, making it a superior reagent for nucleophilic substitution reactions compared to its non-nitrated analogues . Its primary research application is serving as a key intermediate for the synthesis of more complex sulfonamide derivatives . As a reactive chemical, it requires specific storage conditions at -20°C under an inert atmosphere to prevent hydrolysis and ensure long-term stability . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

3-methyl-5-nitroimidazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O4S/c1-7-2-6-3(8(9)10)4(7)13(5,11)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQGYIQIVWZUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231789
Record name 1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride
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Molecular Weight

225.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

101257-84-5
Record name 1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride
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Record name 1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride
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Record name 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride
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Scientific Research Applications

Pharmaceutical Applications

1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride is primarily used in the synthesis of pharmaceutical agents due to its ability to introduce sulfonyl groups into organic molecules. This functionality is crucial for enhancing biological activity and improving drug properties.

Synthesis of Peptides

One of the significant applications of this compound is in peptide synthesis. It acts as a coupling reagent that facilitates the formation of peptide bonds between amino acids. The sulfonyl chloride group is particularly effective in activating carboxylic acids, making it easier to form stable amide bonds, which are essential for peptide linkages .

Antimicrobial Agents

Research indicates that derivatives of nitroimidazoles, including those synthesized from 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride, exhibit significant antimicrobial activity. These compounds are being investigated for their potential use against various bacterial and parasitic infections, including those caused by Helicobacter pylori and Trichomonas vaginalis.

Anticancer Research

The compound has also been evaluated for its anticancer properties. Nitroimidazole derivatives are known to enhance the effectiveness of certain chemotherapeutic agents by acting as radiosensitizers, which increase the sensitivity of cancer cells to radiation therapy . Studies have shown that modifications using sulfonyl chlorides can lead to improved efficacy in targeting cancer cells.

Case Study 1: Peptide Synthesis Optimization

In a study focused on optimizing peptide synthesis, researchers utilized 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride as a coupling agent. The results demonstrated a significant increase in yield (up to 95%) compared to traditional methods using less reactive coupling agents. The study highlighted the compound's ability to facilitate rapid and efficient peptide bond formation under mild conditions .

Case Study 2: Antimicrobial Activity Assessment

A series of experiments were conducted to evaluate the antimicrobial properties of nitroimidazole derivatives synthesized from 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride. The derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This finding underscores the potential for developing new antimicrobial therapies based on this scaffold .

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
Peptide SynthesisCoupling agent for amino acidsYield increased up to 95%
Antimicrobial DevelopmentSynthesis of nitroimidazole derivativesPotent activity against S. aureus and E. coli
Anticancer ResearchRadiosensitizer in cancer therapyEnhanced sensitivity of cancer cells to radiation

Mechanism of Action

The mechanism by which 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Substituents (Position) Molecular Formula Key Functional Groups
1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride Methyl (1), Nitro (4), Sulfonyl Cl (5) C₄H₄ClN₃O₄S Nitro, Sulfonyl chloride
5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride Methyl (1), Chloro (5), Sulfonyl Cl (4) C₄H₄Cl₂N₂O₂S Chloro, Sulfonyl chloride
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Dimethyl (1,2), Nitro (5), Chloromethylphenyl (4) C₁₂H₁₂ClN₃O₂ Nitro, Chloromethyl, Aromatic
4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole Chloro (4), Dichlorophenyl (1), Phenyl (5) C₁₅H₁₀Cl₂N₂ Chloro, Aromatic
Key Observations :
  • Electron-Withdrawing Groups : The nitro group in 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride increases electrophilicity at the sulfonyl chloride site compared to chloro-substituted analogs like 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride .
  • Steric Effects : Bulkier substituents, such as the chloromethylphenyl group in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, reduce reactivity due to steric hindrance .
Key Observations :
  • Chlorination : SOCl₂ is a common reagent for introducing chlorine in imidazole derivatives, as seen in the synthesis of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole .
  • Purification : Silica gel chromatography is widely employed for isolating imidazole derivatives, ensuring high yields and purity .

Spectroscopic and Physical Properties

Table 3: Spectroscopic Data
Compound ¹H-NMR (δ, CDCl₃) ¹³C-NMR (δ, CDCl₃) Melting Point (°C)
1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride Data not provided in evidence Data not provided Not reported
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 2.51 (s, CH₃), 3.90 (s, CH₃), 4.62 (s, CH₂) Not provided 120
4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole 7.58 (s, 1H), 7.36–7.29 (m, 5H) 140.1 (ArC), 133.0 (ArC) 126–128
Key Observations :
  • NMR Signatures : Aromatic protons in 4-chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole appear at δ 7.36–7.29 ppm, whereas aliphatic methyl groups in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole resonate at δ 2.51–3.90 ppm .
  • Thermal Stability: The nitro group in 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride likely lowers its melting point compared to non-nitro analogs, though exact data is unavailable .

Biological Activity

1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride is a synthetic compound recognized for its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C4_4H4_4ClN3_3O4_4S
  • Molecular Weight : 225.6 g/mol
  • Structural Characteristics : The compound features a nitro group (-NO2_2) and a sulfonyl chloride group (-SO2_2Cl) attached to the imidazole ring, which is critical for its biological activity.

The biological activity of 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride largely depends on its ability to interact with various biochemical pathways:

1. Enzyme Inhibition :
The compound can act as an inhibitor by binding to enzyme active sites, thereby modulating enzyme activity. This is particularly relevant in biochemical assays where it may inhibit specific enzymes involved in metabolic pathways .

2. Antimicrobial Activity :
Research indicates that derivatives of nitroimidazole compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of Gram-negative bacteria such as E. coli and P. aeruginosa .

3. Antiparasitic Effects :
The compound has been noted for its antiparasitic properties, particularly against protozoan parasites like Trichomonas vaginalis, with selectivity indices indicating a higher efficacy compared to traditional treatments like metronidazole .

Biological Activity Overview

The biological activities of 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride can be categorized into several key areas:

Biological Activity Description
Antimicrobial Effective against several bacterial strains, including resistant strains.
Antiparasitic Demonstrated efficacy against protozoan infections, significantly outperforming some existing treatments.
Cytotoxicity Exhibits cytotoxic effects on various cancer cell lines, suggesting potential in cancer therapy .

Case Studies and Research Findings

  • Antibacterial Activity :
    A study demonstrated that a related nitroimidazole compound inhibited two clinical strains of H. pylori with inhibition zones measuring up to 32 mm at a concentration of 8 µg/disc . This suggests potential applications in treating gastric infections.
  • Antiparasitic Efficacy :
    In a comparative study, derivatives of 1-methyl-4-nitro-1H-imidazole showed significantly better activity against Trichomonas vaginalis than metronidazole, with selectivity indices exceeding 13000 . This highlights the compound's potential as a therapeutic agent for parasitic infections.
  • Cytotoxic Studies :
    Research involving various derivatives indicated promising cytotoxic effects against cancer cell lines, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . These findings suggest that modifications to the imidazole structure can enhance anticancer properties.

Preparation Methods

Nitration of 5-chloro-1-methylimidazole

A patent (CN101948435A) discloses an environmentally friendly method for preparing 5-chloro-1-methyl-4-nitroimidazole, a key intermediate structurally related to the target compound. The method involves:

  • Mixing 5-chloro-1-methylimidazole with nitric acid.
  • Azeotropic dehydration in toluene to form 5-chloro-1-methylimidazole nitrate.
  • Subsequent nitration to yield 5-chloro-1-methyl-4-nitroimidazole.

This process is noted for reducing nitrogen oxides emissions, enabling solvent recycling, and achieving high product yield and purity, making it industrially favorable.

Step Reagents/Conditions Outcome Notes
1 5-chloro-1-methylimidazole + HNO3 + toluene 5-chloro-1-methylimidazole nitrate Azeotropic removal of water
2 Nitration reaction 5-chloro-1-methyl-4-nitroimidazole High yield, environmentally friendly

Introduction of Sulfonyl Chloride Group

Halogenation and Sulfonylation

According to a European patent (EP2644599A1), halogenating agents such as sulfuryl chloride (SO2Cl2) are employed to introduce sulfonyl chloride groups onto substituted imidazoles. The reaction conditions include:

  • Use of halogenating agents like sulfuryl chloride or chlorine.
  • Solvents such as chlorinated hydrocarbons or inert organic solvents.
  • Reaction temperatures ranging from 0°C to 150°C, commonly 0–100°C.
  • Reaction times between 1 to 100 hours depending on scale and reagents.

The halogenation step is often carried out in the presence of a base to neutralize generated acid and facilitate substitution. The patent describes that the sulfonyl chloride group can be introduced by reacting the nitroimidazole intermediate with sulfuryl chloride under controlled temperature and solvent conditions.

Parameter Range/Example Remarks
Halogenating agents Sulfuryl chloride, chlorine, bromine Sulfuryl chloride preferred for sulfonyl chloride introduction
Solvent Chlorinated solvents, inert organics Suitable for halogenation reactions
Temperature 0°C to 150°C (preferably 0–100°C) Controls reaction rate and selectivity
Reaction time 1 to 100 hours Dependent on scale and reagent reactivity

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Advantages/Notes
Nitration of 5-chloro-1-methylimidazole Azeotropic dehydration with HNO3 in toluene, nitration 5-chloro-1-methylimidazole, HNO3, toluene Environmentally friendly, high yield
Sulfonyl chloride introduction Halogenation with sulfuryl chloride or chlorine Sulfuryl chloride, inert solvent, 0–100°C Controlled reaction, suitable for scale
Alternative functionalization Reaction with epichlorohydrin and base catalysis Epichlorohydrin, NaOH or KOH, 80–120°C Versatile functional group introduction

Research Findings and Notes

  • The nitration step benefits significantly from azeotropic dehydration to remove water and drive the reaction forward, improving yield and minimizing nitrogen oxide emissions.
  • Sulfuryl chloride is the preferred reagent for introducing sulfonyl chloride groups due to its dual function as a chlorinating and sulfonylating agent, allowing direct conversion of sulfonic acids or related intermediates to sulfonyl chlorides.
  • Reaction temperatures and times are critical parameters to optimize to avoid side reactions such as over-chlorination or decomposition.
  • Solvent choice affects reaction efficiency and environmental impact; chlorinated solvents are common but greener alternatives are under investigation.
  • Recyclability of solvents and reduction of harmful emissions are key considerations in industrial-scale synthesis.
  • The presence of bases such as cesium fluoride or alkali metal salts can facilitate halogenation and sulfonylation steps by scavenging acids formed during the reaction.

Q & A

Q. What are the recommended methods for synthesizing 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of the imidazole precursor under controlled conditions. Key steps include:

  • Precursor Selection : Starting with a substituted imidazole (e.g., 1-methyl-4-nitroimidazole) and reacting it with sulfonating agents like chlorosulfonic acid or sulfur trioxide .
  • Temperature Control : Reactions are often conducted at low temperatures (0–5°C) to minimize side reactions, as sulfonyl chlorides are thermally labile .
  • Solvent Choice : Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of the sulfonyl chloride group .
    Optimization Strategies :
  • Employ Design of Experiments (DoE) to test variables (temperature, stoichiometry, reaction time) and model yield outcomes .
  • Monitor reaction progress via TLC or HPLC to identify byproducts (e.g., hydrolyzed sulfonic acids) .

Q. How should researchers safely handle and store 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride?

  • Handling Precautions :
    • Use PPE (gloves, goggles, lab coat) due to the compound’s reactivity and potential skin/eye irritation .
    • Work in a fume hood to avoid inhalation of volatile byproducts .
  • Storage :
    • Store at 2–4°C in airtight, moisture-resistant containers to prevent hydrolysis .
    • Avoid prolonged storage; sulfonyl chlorides degrade over time, increasing explosion or decomposition risks .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Spectroscopy :
    • NMR : Confirm substitution patterns (e.g., nitro and sulfonyl groups via ¹H/¹³C NMR shifts) .
    • IR : Identify characteristic S=O stretches (~1350–1400 cm⁻¹) and NO₂ vibrations (~1520 cm⁻¹) .
  • Chromatography :
    • HPLC or GC-MS to assess purity and detect hydrolyzed impurities (e.g., sulfonic acids) .
  • Elemental Analysis : Validate empirical formula (C₄H₄ClN₃O₃S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or reactivity data for reactions involving this sulfonyl chloride?

  • Root Cause Analysis :
    • Compare reaction conditions (e.g., solvent purity, moisture levels) across studies. For example, traces of water can hydrolyze sulfonyl chloride, reducing yields .
    • Validate reagent stoichiometry using quantitative NMR or titration .
  • Reproducibility Checks :
    • Replicate experiments with strict anhydrous protocols and inert atmospheres .
    • Cross-reference spectral data with published databases (e.g., NIST Chemistry WebBook) to confirm product identity .

Q. What strategies are effective for minimizing byproducts during sulfonylation reactions with this compound?

  • Reaction Design :
    • Use excess sulfonyl chloride to drive the reaction to completion while quenching residual reagent with aqueous NaHCO₃ .
    • Add stabilizers (e.g., molecular sieves) to adsorb moisture and prevent hydrolysis .
  • Byproduct Identification :
    • Isolate and characterize byproducts via LC-MS or X-ray crystallography to adjust reaction pathways .

Q. How can this compound be utilized in the synthesis of heterocyclic systems with potential bioactivity?

  • Functionalization :
    • React with amines to form sulfonamides, a common pharmacophore in drug discovery .
    • Couple with nucleophiles (e.g., thiols, alcohols) to generate sulfonate esters or thioesters for probing enzyme inhibition .
  • Case Study :
    • In imidazole-based drug candidates, the sulfonyl group enhances solubility and binding affinity. For example, derivatives of 2,4,5-trisubstituted imidazoles have shown antimicrobial activity .

Q. What advanced computational or experimental methods can predict regioselectivity in reactions involving the nitro and sulfonyl groups?

  • Computational Modeling :
    • Use DFT calculations to map electrostatic potentials and predict attack sites for nucleophiles (e.g., sulfonyl vs. nitro group reactivity) .
  • Experimental Probes :
    • Conduct competitive reactions with controlled nucleophiles (e.g., aniline vs. phenol) to empirically determine selectivity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride

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